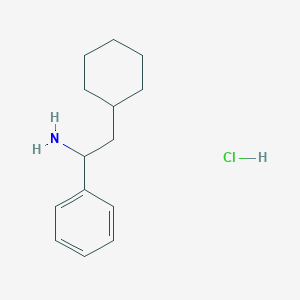

2-Cyclohexyl-1-phenylethan-1-amine hydrochloride

Description

2-Cyclohexyl-1-phenylethan-1-amine hydrochloride is an organic compound characterized by a cyclohexyl group and a phenyl group attached to an ethanamine backbone, with a hydrochloride salt formation enhancing its stability and solubility.

Properties

IUPAC Name |

2-cyclohexyl-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h2,5-6,9-10,12,14H,1,3-4,7-8,11,15H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIPBMNZJFZUON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82867-36-5 | |

| Record name | 2-cyclohexyl-1-phenylethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-phenylethan-1-amine hydrochloride typically involves the reaction of cyclohexylamine with phenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-phenylethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Cyclohexyl-1-phenylethan-1-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, influencing the release and uptake of certain neurotransmitters. This interaction can lead to various physiological effects, which are the subject of ongoing research .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*Calculated based on molecular formula.

Impact of Substituents

- Cyclohexyl vs. Cyclohexenyl : The saturated cyclohexyl group in the target compound confers greater stability compared to the unsaturated cyclohexenyl group in [1-(1-Cyclohexen-1-yl)ethyl]amine HCl, which may undergo oxidation or ring-opening reactions .

- Cyclobutylmethoxy Ether : The ether linkage in 2-(Cyclobutylmethoxy)ethan-1-amine HCl likely enhances aqueous solubility, making it more suitable for formulations requiring rapid dissolution .

Pharmacological and Industrial Relevance

Agrochemical Potential

Compounds like 2-(Cyclobutylmethoxy)ethan-1-amine HCl highlight the versatility of cycloalkylamines in agrochemicals, where structural modifications optimize stability and environmental compatibility . The target compound’s phenyl group could be leveraged for pesticidal or herbicidal activity through targeted synthesis.

Biological Activity

2-Cyclohexyl-1-phenylethan-1-amine hydrochloride (CAS No. 82867-36-5) is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

This compound is characterized by its molecular formula and a molecular weight of 239.79 g/mol. The compound is synthesized through the reaction of cyclohexylamine with phenylacetaldehyde, typically using sodium borohydride as a reducing agent to yield the amine product, which is then converted to its hydrochloride salt through treatment with hydrochloric acid.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It has been observed to influence the release and uptake of neurotransmitters such as norepinephrine (NE) and serotonin (5-HT). Research indicates that it may inhibit the synaptosomal uptake of these neurotransmitters, which could contribute to its potential antidepressant effects .

Neurotransmitter Uptake Inhibition

Studies have shown that derivatives of 2-Cyclohexyl-1-phenylethan-1-amine exhibit significant inhibition of imipramine receptor binding in rat brains, suggesting potential antidepressant activity. A specific subset of these derivatives demonstrated high potency in inhibiting NE and 5-HT uptake, indicating their relevance in treating mood disorders .

Antidepressant Activity

In animal models, compounds similar to 2-Cyclohexyl-1-phenylethan-1-amine have been tested for antidepressant effects. These studies typically assess the ability of these compounds to antagonize reserpine-induced hypothermia and reduce noradrenergic responsiveness in the rat pineal gland, providing insights into their potential therapeutic applications .

Case Studies and Experimental Evidence

A comparative study assessed various derivatives' effects on neurotransmitter systems. The results indicated that certain modifications to the phenyl ring significantly enhance biological activity, particularly concerning NE and 5-HT uptake inhibition. This highlights the importance of structural variations in developing effective antidepressants based on this compound .

| Compound | NE Uptake Inhibition (%) | 5-HT Uptake Inhibition (%) | Antidepressant Model Results |

|---|---|---|---|

| Compound A | 85 | 78 | Significant effect |

| Compound B | 75 | 65 | Moderate effect |

| Compound C | 90 | 82 | Strong effect |

Potential Therapeutic Applications

Given its mechanism of action and biological activity, this compound holds promise for various therapeutic applications:

1. Antidepressant Development:

Due to its ability to modulate neurotransmitter systems, it is being explored as a candidate for developing new antidepressants.

2. Neuroprotective Agents:

Research suggests potential neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases.

3. Analgesic Properties:

Initial findings indicate possible analgesic effects, warranting further investigation into pain management applications.

Q & A

Q. What are the established synthetic routes for 2-Cyclohexyl-1-phenylethan-1-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process, including acylation followed by hydrochloride salt formation. For example, cyclohexyl and phenyl groups are introduced via nucleophilic substitution or condensation reactions. The final step often involves treating the free amine with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or acetone) to precipitate the hydrochloride salt. Optimization includes adjusting stoichiometry, temperature (e.g., 0–5°C for HCl addition to avoid decomposition), and solvent polarity to maximize yield .

Q. What analytical techniques are most reliable for characterizing hydrochloride salts of cyclohexyl-phenylamine derivatives?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the cyclohexyl (δ ~1.0–2.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ for free amine and [M-Cl]+ for the hydrochloride salt).

- X-ray Crystallography : Resolves stereochemistry and salt formation, critical for compounds with chiral centers .

Q. How can researchers ensure purity during the isolation of hydrochloride salts?

Purification involves recrystallization from ethanol/water mixtures or acetone, followed by vacuum drying. Purity is assessed via HPLC (≥98% area normalization) with a C18 column and UV detection at 254 nm. Residual solvents are quantified using gas chromatography (GC) .

Advanced Research Questions

Q. How can contradictions in reported receptor binding affinities for cyclohexyl-phenylamine derivatives be resolved?

Discrepancies often arise from differences in assay conditions (e.g., pH, temperature) or receptor isoforms. To address this:

Q. What strategies mitigate low yields in multi-step syntheses of structurally complex amines?

- Intermediate Stabilization : Protect reactive groups (e.g., amines via Boc protection) during acylation.

- Catalytic Optimization : Use palladium catalysts for cross-coupling steps to enhance efficiency.

- Stepwise Monitoring : Employ TLC or in-situ IR to track reaction progress and isolate intermediates .

Q. How do structural modifications (e.g., halogenation) impact the pharmacokinetic properties of cyclohexyl-phenylamine derivatives?

- Lipophilicity : Halogenation (e.g., fluorine at the phenyl ring) increases logP, enhancing blood-brain barrier penetration (measured via octanol-water partitioning).

- Metabolic Stability : Introduce electron-withdrawing groups to reduce CYP450-mediated oxidation. Validate with liver microsome assays .

Q. What computational methods predict the stereochemical outcomes of asymmetric amine synthesis?

Density Functional Theory (DFT) calculations model transition states to predict enantioselectivity. For example, B3LYP/6-31G* level simulations can identify favorable reaction pathways for chiral center formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.